

Fluocinonide-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Fluocinonide-d6

Cat. No.: B12370699

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This technical guide provides an in-depth overview of **Fluocinonide-d6**, a deuterated analog of the potent synthetic corticosteroid, Fluocinonide. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of its mechanism of action.

Core Data Summary

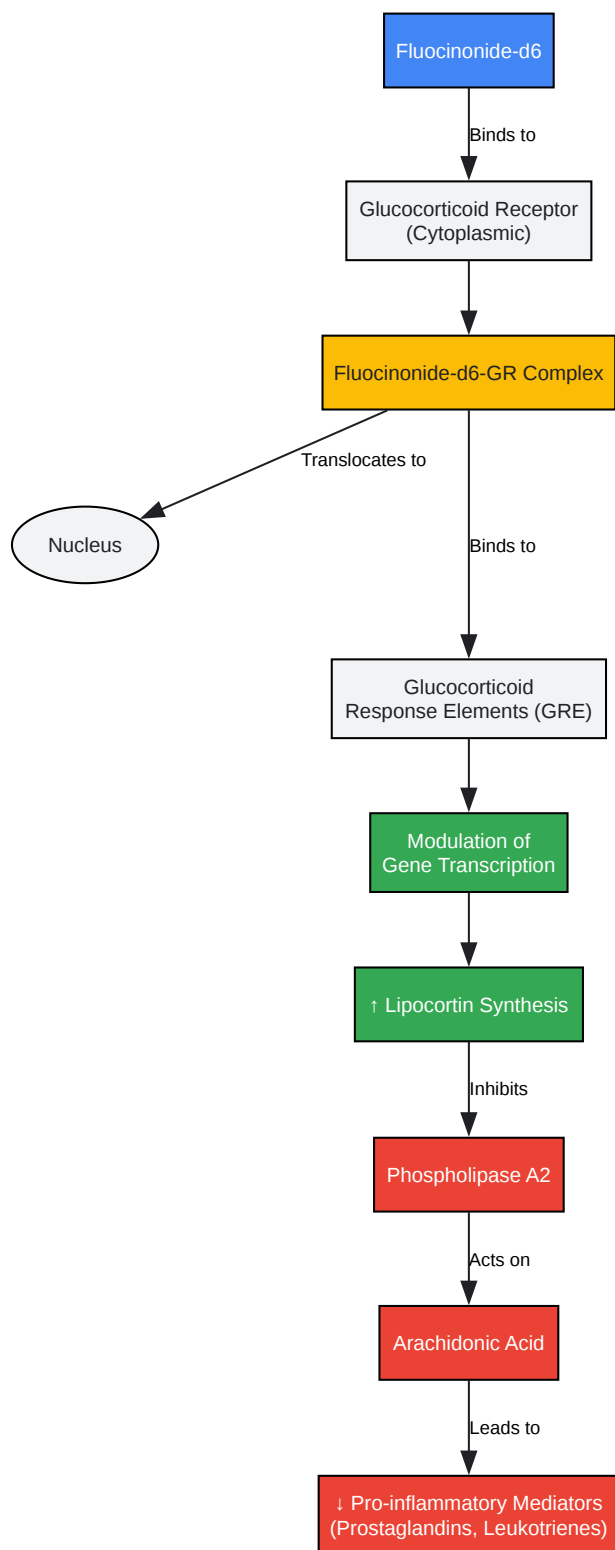
Quantitative data for Fluocinonide and its deuterated form are summarized below. It is important to note that a specific CAS number for **Fluocinonide-d6** is not readily available in public databases; therefore, the CAS number for the parent compound, Fluocinonide, is provided as a reference. The molecular weight for **Fluocinonide-d6** is calculated based on the addition of six deuterium atoms.

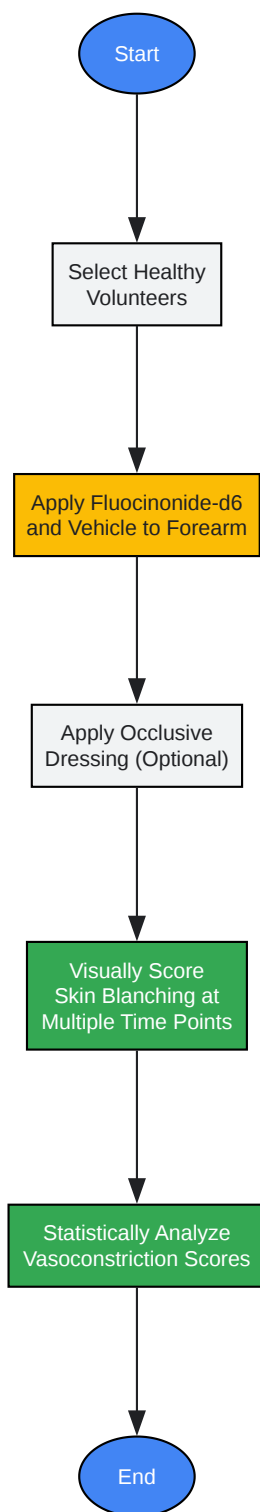
Parameter	Fluocinonide	Fluocinonide-d6 (Calculated)
CAS Number	356-12-7[1][2][3]	Not readily available
Molecular Formula	C ₂₆ H ₃₂ F ₂ O ₇ [4]	C ₂₆ H ₂₆ D ₆ F ₂ O ₇
Molecular Weight	~494.53 g/mol	~500.57 g/mol

Mechanism of Action

Fluocinonide, and by extension its deuterated analog, is a high-potency glucocorticoid that functions as a corticosteroid hormone receptor agonist. The anti-inflammatory activity of Fluocinonide is primarily mediated through its interaction with cytoplasmic glucocorticoid receptors.

Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the suppression of the inflammatory cascade. A key aspect of this process is the induction of lipocortins, which are phospholipase A2 inhibitory proteins. By inhibiting phospholipase A2, the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, is prevented, thereby reducing inflammation.





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References

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